Dibromoiodomethane

Vue d'ensemble

Description

Dibromoiodomethane is a natural product found in Asparagopsis armata and Asparagopsis taxiformis with data available.

Applications De Recherche Scientifique

Reactivity and Mutagenicity

Dibromoiodomethane has been studied for its reactivity towards nucleophilic compounds in water solutions. The correlation between its biological activity, including toxicity and mutagenic effectiveness in bacterial test systems, and its reactivity towards strong nucleophiles, suggests reactions with nucleophilic groups of high reactivity in biological material, such as SH or amino groups in proteins (Osterman-Golkar et al., 1983).

Metabolism and Activation

Research on the metabolism of this compound has shown its mutagenic activation can be influenced by mammalian metabolizing enzymes, including microsomal enzymes and glutathione S-transferases. This indicates that both microsomal oxidation and conjugation to glutathione are responsible for mammalian mutagenic activation of dihalomethanes (van Bladeren et al., 1980).

Biotransformation and Detoxification

This compound has been linked to biotransformation processes. Studies have shown that certain preparations like acetylcysteine possess detoxifying abilities when animals are poisoned with chemicals like dibromoethane, suggesting its potential role in toxicology and detoxification research (Kokarovtseva, 1979).

Analytical Chemistry Applications

In analytical chemistry, this compound has been used in vibrational relaxation studies of small organic molecules in solutions. These studies focus on the influence of solvent polarity on relaxation processes, demonstrating its utility in understanding molecular interactions in different solvent environments (Bakker et al., 1991).

Environmental Studies

This compound has also been identified in chlorinated drinking water, indicating its relevance in environmental studies and water quality research. Understanding its formation and presence in water sources is crucial for environmental health and safety (Bunn et al., 1975).

Safety and Hazards

When handling Dibromoiodomethane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to store the container tightly closed in a dry, cool, and well-ventilated place .

Mécanisme D'action

Target of Action

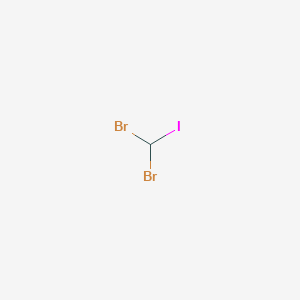

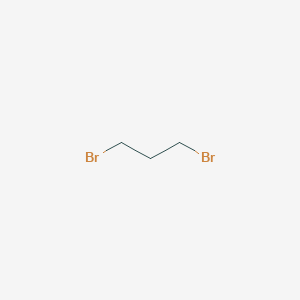

Dibromoiodomethane is a halomethane with the formula CHBr2I It has been used as a reagent for cyclopropanation , suggesting that its targets could be unsaturated organic compounds.

Mode of Action

In the case of cyclopropanation, this compound could potentially interact with unsaturated organic compounds, leading to the formation of a cyclopropane ring .

Result of Action

As a reagent in cyclopropanation, it can facilitate the formation of cyclopropane rings in unsaturated organic compounds . This could potentially alter the properties of these compounds, affecting their function and interactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, as a halomethane, it may be susceptible to photodegradation .

Propriétés

IUPAC Name |

dibromo(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVSEQHMMFKGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208040 | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-94-2 | |

| Record name | Dibromoiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromoiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the environmental significance of dibromoiodomethane and how is it analyzed?

A1: this compound is a disinfection byproduct (DBP) that can form in drinking water during the chlorination or chloramination of water containing bromide and iodide ions. [, , ] While not as commonly studied as trihalomethanes like chloroform, its presence in drinking water raises concerns due to the potential toxicity of halogenated organic compounds.

Q2: How does the structure of this compound relate to its potential toxicity?

A2: this compound (CHBr2I) is a trihalomethane containing bromine and iodine atoms. While research specifically on this compound's toxicity is limited, studies on iodinated disinfection byproducts generally suggest that the presence of iodine can increase both cytotoxicity and genotoxicity compared to their brominated or chlorinated counterparts. [] This highlights the importance of understanding the structure-activity relationship of halogenated DBPs.

Q3: Are there alternative quenching agents for chlorine that minimize the impact on this compound analysis in water samples?

A3: Research indicates that the choice of quenching agent used to neutralize residual chlorine in water samples before disinfection byproduct analysis can significantly affect the results, particularly for this compound. Ascorbic acid, while effective for many other DBPs, has been shown to cause errors in this compound measurements (2.6-28% error compared to unquenched samples). [] Sodium sulfite appears to be a more suitable alternative, as it performs similarly to unquenched samples for this compound analysis. []

Q4: How does this compound compare to other iodinated trihalomethanes in terms of mutagenicity?

A4: Research suggests that among iodinated trihalomethanes, only iodoform (triiodomethane) exhibits mutagenic properties in specific Salmonella strains (those deficient in nucleotide excision repair and possessing error-prone DNA repair mechanisms). [] this compound, along with other iodinated trihalomethanes like chlorodiiodomethane and dichloroiodomethane, did not show mutagenicity in standard Salmonella tests, even in the presence of the GSTT1 enzyme. []

Q5: Can this compound be synthesized, and if so, what is a known method?

A5: Yes, this compound can be synthesized. One documented method involves reacting iodoform (triiodomethane) with diethylzinc and cyclohexene. This reaction leads to the formation of a zinc carbenoid intermediate, which subsequently reacts with cyclohexene to yield 7-bromonorcarane. [] This method highlights the versatility of organometallic chemistry in synthesizing specific halogenated organic compounds.

Q6: Does the presence of iodide in water sources always correlate with higher levels of iodinated DBPs?

A6: While iodide is a precursor to the formation of iodinated DBPs like this compound, research indicates that a consistent correlation between iodide levels in source water and the final concentration of iodinated DBPs is not always observed. [] Factors such as the type of disinfectant used (chlorine vs. chloramine), contact time, and the presence of other organic matter can significantly influence the formation and degradation of specific DBPs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)